gpA protein - 151472-24-1

gpA protein

Catalog Number: EVT-1519944
CAS Number: 151472-24-1
Molecular Formula: C6H3F2NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

gpA protein is derived from bacteriophage lambda, a well-studied virus that infects Escherichia coli. The gene encoding this protein is located on the phage genome, and it is expressed during the lytic cycle of the virus.

Classification

gpA belongs to a class of proteins known as motor proteins, which are responsible for the movement of biological molecules within cells. Specifically, gpA functions as a DNA translocase, utilizing energy derived from ATP hydrolysis to facilitate the movement and packaging of DNA.

Synthesis Analysis

Methods

The synthesis of gpA protein can be achieved through various methods, including:

  • Recombinant DNA Technology: The gene encoding gpA can be cloned into expression vectors and transformed into host cells such as E. coli for protein expression.
  • In vitro Transcription and Translation Systems: These systems allow for the synthesis of gpA protein using purified components, eliminating the need for living cells.

Technical Details

The purification of gpA typically involves several chromatographic techniques, such as affinity chromatography and size-exclusion chromatography. These methods help isolate the protein from other cellular components while maintaining its functional integrity.

Molecular Structure Analysis

Structure

The structure of gpA has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a complex three-dimensional conformation that is essential for its function.

Data

Structural studies have revealed that gpA contains distinct domains responsible for ATP binding and DNA interaction. The nucleotide-binding site has been identified near specific residues within the protein, which are critical for its enzymatic activity .

Chemical Reactions Analysis

Reactions

gpA catalyzes several key reactions during the DNA packaging process:

  • ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate provides the energy required for conformational changes in gpA, facilitating DNA translocation.
  • DNA Binding: gpA interacts with viral DNA, promoting its condensation and packaging into the capsid structure.

Technical Details

The kinetics of ATP hydrolysis by gpA have been studied extensively. Mutational analyses have shown that specific amino acid residues are critical for maintaining enzymatic activity and proper interaction with nucleotides .

Mechanism of Action

Process

The mechanism by which gpA operates involves several steps:

  1. Nucleotide Binding: ATP binds to gpA, inducing a conformational change that prepares the protein for interaction with DNA.
  2. DNA Translocation: The energy released from ATP hydrolysis drives the translocation of DNA through the motor domain of gpA.
  3. Packaging: As DNA is translocated, it is packaged into the viral capsid, completing the assembly process.

Data

Experimental studies indicate that mutations in key residues can significantly impair both ATP hydrolysis and DNA packaging efficiency .

Physical and Chemical Properties Analysis

Physical Properties

gpA is typically soluble in aqueous buffers at physiological pH. Its solubility can be influenced by factors such as ionic strength and temperature.

Chemical Properties

The protein exhibits specific binding affinities for nucleotides (ATP and ADP), which are crucial for its function. The binding interactions are characterized by saturation kinetics, indicating a high affinity for ATP compared to ADP .

Applications

Scientific Uses

gpA protein serves as a model system for studying molecular motors and their mechanisms. Its role in bacteriophage assembly makes it a valuable target for research in virology and molecular biology. Additionally, understanding gpA's function can provide insights into potential antiviral strategies by disrupting viral assembly processes.

Research involving gpA also contributes to advancements in synthetic biology, where engineered versions of motor proteins may be utilized in novel applications such as targeted drug delivery or nanotechnology .

Structural Biology of Glycophorin A

Primary Structure and Polymorphic Variants

Glycophorin A (GPA), encoded by the GYPA gene at 4q31.21, is a 131-amino acid transmembrane sialoglycoprotein constituting ~2% of erythrocyte membrane mass [7] [10]. Its extracellular N-terminal domain (residues 1-72) harbors the M/N blood group polymorphisms, while the transmembrane (residues 73-95) and cytoplasmic domains (residues 96-131) mediate structural interactions.

Amino Acid Sequence Analysis of M/N Antigenic Determinants

The M/N antigenic specificity arises from two amino acid substitutions at positions 1 and 5:

  • M allele: Ser¹-Ser²-Thr³-Thr⁴-Gly⁵
  • N allele: Leu¹-Ser²-Thr³-Glu⁴-Gly⁵ [4] [7]

These polymorphisms alter electrostatic properties, with the N variant exhibiting higher negative charge due to glutamate. The antigenic epitopes are conformationally dependent on glycosylation, though the peptide backbone dictates serological specificity. O-glycans adjacent to these residues modulate antibody accessibility, explaining serological cross-reactivities in variant phenotypes [5] [7].

Table 1: M/N Antigenic Determinants of Glycophorin A

AllelePosition 1Position 2Position 3Position 4Position 5Blood Group
MSerSerThrThrGlyM+
NLeuSerThrGluGlyN+

Structural Variations in Miltenberger and Dantu Hybrids

Non-allelic homologous recombination between GYPA (7 exons) and GYPB (5 exons + pseudoexon) generates hybrid glycophorins. Key variants include:

  • Miltenberger V (Mi.V): GYPA exon 3 replaced by GYPB exon 3, creating a novel 39-amino acid segment carrying 'Mi' antigens [5] [8].
  • Dantu variant: GYPB-GYPA fusion with breakpoints in intron 3/exon 4, producing a glycophorin B/A chimera. This rearranged protein increases membrane tension, conferring malaria resistance by inhibiting Plasmodium falciparum invasion [1] [10].
  • SAT hybrid: GYPA exons 1-4 fused to GYPB exons 5-6, generating a 104-amino acid protein with the junctional sequence Ser-Glu-Pro-Ala-Pro-Val. This disrupts S/s/U antigen expression while creating the novel SAT epitope [8].

Table 2: Structural Features of Glycophorin Hybrid Proteins

VariantGene FusionAmino Acid ChangesAntigenic Loss/GainClinical Relevance
Miltenberger VGYPA(ex1-2)/GYPB(ex3)/GYPA(ex4-7)39-aa GYPB-derived segmentGain: Vw, Mur antigensHemolytic transfusion reactions
DantuGYPB(ex1-3)/GYPA(ex4-7)Extended extracellular domainLoss: S/s; Gain: Dantu antigenMalaria resistance (OR=0.6)
SATGYPA(ex1-4)/GYPB(ex5-6)Junctional sequence: SEPAPVLoss: S/s/U; Gain: SATRare blood group incompatibility

Membrane Topology and Quaternary Interactions

Transmembrane Domain Organization

GPA’s transmembrane domain (TMD; residues 73-95) forms a single α-helix with a dimerization motif (⁷³LIxxGVxxGVxxT⁸⁷). The GxxxG motif (Gly⁷⁹, Gly⁸³) enables tight van der Waals packing between helices, stabilized by Thr⁸⁷-mediated hydrogen bonding [7] [10]. This homodimerization buries 400 Ų of surface area with a -40° crossing angle, as confirmed by NMR in lipid bilayers [10]. The TMD's hydrophobicity profile (ΔG transfer = -20 kcal/mol) ensures stable membrane integration, while juxtamembrane residues (Arg⁹⁵, His⁹⁶) anchor the cytoplasmic domain via electrostatic interactions with phospholipid headgroups.

Heterodimerization With Band 3 Protein (SLC4A1)

GPA forms a constitutive complex with Band 3 (anion exchanger 1, AE1) via extracellular domain interactions. The GPA Arg⁶¹ residue binds Band 3 Glu⁶⁵⁸, forming the Wright b (Wrᵇ) blood group antigen [10]. This interaction facilitates Band 3 trafficking:

  • In GYPA-knockout erythrocytes, Band 3 exhibits hypersialylation and reduced membrane stability [10].
  • GPA rescues trafficking-defective Band 3 mutants (e.g., Southeast Asian ovalocytosis Δ400-408) by masking ER retention signals [10].The GPA-Band 3 complex constitutes ~30% of the membrane’s fixed charge barrier and influences cytoskeletal organization via ankyrin recruitment.

Glycosylation Patterns and Sialic Acid Modifications

GPA carries 15 O-glycans and 1 N-glycan, contributing ~60% of its molecular mass (31 kDa). Sialic acid residues constitute 25% of total glycan weight, generating the erythrocyte’s electronegative glycocalyx (zeta potential: -15 mV) [3] [7].

O-Linked vs. N-Linked Oligosaccharide Distribution

  • O-Glycosylation: 15 sites in Ser/Thr-rich N-terminal domain (residues 2-50), primarily tetrasaccharides: Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GalNAcα1-O-Ser/Thr [3] [7]. Clustered O-glycans adopt extended conformations, extending 15-20 Å from the membrane surface.
  • N-Glycosylation: Single complex-type biantennary glycan at Asn¹⁵: Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-3(Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAcβ1-Asn [3] [9].

Table 3: Glycosylation Site Distribution in Glycophorin A

Glycosylation TypeNumber of SitesConsensus SequenceGlycan StructureStructural Role
O-linked15Ser/Thr (clustered)Disialotetrasaccharide: Neu5Ac-Gal-(Neu5Ac)-GalNAcExtended conformation; charge barrier
N-linked1Asn¹⁵-X-SerBiantennary complex-type with di-sialylationProtein folding quality control

Role of Glycoforms in Pathogen Adhesion

Sialylated glycans serve as pathogen receptors:

  • Plasmodium falciparum: GPA O-glycans bind EBA-175 (erythrocyte-binding antigen) via sialic acid-dependent recognition. Dantu hybrid exhibits 10-fold reduced P. falciparum invasion due to altered glycan spacing and membrane rigidity [1] [9].
  • Viruses: Enveloped viruses (e.g., influenza) utilize sialic acids for attachment. Desialylated erythrocytes show 70% reduced influenza binding [3] [9].
  • Bacterial adhesins: Helicobacter pylori BabA protein binds Lewis b antigen on GPA O-glycans, facilitating gastric colonization [9].

Glycan diversity creates strain-specific adhesion niches. For example, P. falciparum strains expressing EBL-1 utilize glycophorin B, while EBA-175-dependent strains exclusively target GPA O-glycans [1]. This selective pressure drives structural diversification in the glycophorin gene cluster, particularly in malaria-endemic regions where Dantu and other hybrids reach 5-13% frequency [1].

Compound Names Mentioned:

  • Glycophorin A (GPA)
  • Glycophorin B (GPB)
  • Band 3 protein (SLC4A1/AE1)
  • EBA-175 (Plasmodium protein)
  • Dantu hybrid glycophorin
  • Miltenberger V glycophorin
  • SAT hybrid glycophorin
  • O-linked oligosaccharides
  • N-linked oligosaccharides
  • Sialic acid (Neu5Ac)

Properties

CAS Number

151472-24-1

Product Name

gpA protein

Molecular Formula

C6H3F2NO

Synonyms

gpA protein

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